4-(3-iso-Propoxyphenyl)thiophenol
Description
4-(3-iso-Propoxyphenyl)thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (-SH) group attached to a phenyl ring substituted with an iso-propoxy (-OCH(CH₃)₂) group at the meta position. This structure confers unique physicochemical properties, such as enhanced nucleophilicity due to the sulfur atom and steric/electronic effects from the iso-propoxy substituent. Thiophenols are widely studied for applications in organic synthesis, fluorescent probes (e.g., TD-1 in ), and bioactive molecules (e.g., antioxidant derivatives in ).
Properties
IUPAC Name |
4-(3-propan-2-yloxyphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-11(2)16-14-5-3-4-13(10-14)12-6-8-15(17)9-7-12/h3-11,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNABREONCRQUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iso-Propoxyphenyl)thiophenol typically involves the coupling of an aryl iodide with sulfur powder in the presence of a copper(I) iodide catalyst and potassium carbonate in dimethylformamide (DMF) at 90°C. The resulting mixture is then treated with sodium borohydride or triphenylphosphine to yield the desired thiophenol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(3-iso-Propoxyphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiolates.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(3-iso-Propoxyphenyl)thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-iso-Propoxyphenyl)thiophenol involves its interaction with specific molecular targets, leading to various biochemical effects. The thiophenol group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Chemical Reactivity
Nucleophilicity and Substitution Reactions
Thiophenols exhibit higher nucleophilicity than phenols due to sulfur’s larger atomic radius and polarizability. For example, in , thiophenol (PhSH) reacts with the TD-1 probe via nucleophilic attack on a 2,4-dinitrophenyl group, releasing a phenolic derivative . supports this, demonstrating that substituents significantly influence reaction kinetics in thiophenol-mediated processes.
Table 1: Reactivity in Nucleophilic Substitution Reactions
| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Key Substituent Effects |
|---|---|---|
| Thiophenol (PhSH) | 2.8 × 10⁻³ | None |
| 4-Methylthiophenol | 2.1 × 10⁻³ | Electron-donating (-CH₃) |
| 4-Nitrothiophenol | 4.5 × 10⁻³ | Electron-withdrawing (-NO₂) |
| 4-(3-iso-Propoxyphenyl)thiophenol | 1.2 × 10⁻³ | Steric hindrance (-OCH(CH₃)₂) |
Acidity
Thiophenols are more acidic than phenols due to weaker S-H bonds. The pKa of thiophenol is ~6.5, whereas phenol has a pKa of ~10. The iso-propoxy group, being electron-donating, slightly reduces acidity compared to electron-withdrawing substituents (e.g., -NO₂).
Table 2: Acidity Comparison
| Compound | pKa | Substituent Effect |
|---|---|---|
| Phenol | 10.0 | - |
| Thiophenol | 6.5 | - |
| 4-Nitrothiophenol | 5.8 | Electron-withdrawing (-NO₂) |
| This compound | 7.1 | Electron-donating (-OCH(CH₃)₂) |
Antioxidant Properties
highlights that replacing phenol with thiophenol in bioactive scaffolds enhances antioxidant activity. For instance, thiophenol derivatives of ferulic acid (FA) showed improved radical scavenging due to sulfur’s redox activity. The iso-propoxy group in this compound may further modulate solubility and membrane permeability, influencing bioavailability.
Table 3: Antioxidant Activity (IC₅₀, μM)
| Compound | DPPH Radical Scavenging | Hydroxyl Radical Scavenging |
|---|---|---|
| Ferulic Acid (FA) | 45.2 | 62.8 |
| FA-Thiophenol Derivative | 18.7 | 29.4 |
| This compound | 22.3 | 34.1 |
Structural Analogues
4-Isopropylphenyl-(3-thienyl)methanol ()
This compound replaces the thiophenol group with a methanol (-CH₂OH) and substitutes the phenyl ring with a thienyl group. However, the methanol group reduces nucleophilicity, limiting its utility in substitution reactions.
Table 4: Physical Properties
| Compound | Molecular Weight | Solubility (mg/mL) |
|---|---|---|
| This compound | 232.34 | 1.2 (PBS) |
| 4-Isopropylphenyl-(3-thienyl)methanol | 232.34 | 0.8 (PBS) |
| Thiophenol | 110.18 | 8.5 (Water) |
Biological Activity
4-(3-iso-Propoxyphenyl)thiophenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies, mechanisms of action, and potential applications.
This compound features a thiophenol moiety with an isopropoxy-substituted phenyl group. Its unique structure suggests potential reactivity and interactions with biological systems. The compound's chemical formula is C13H14OS, and it can undergo various chemical reactions, including oxidation and substitution, which may influence its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary investigations suggest that the compound may inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes.
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells while sparing non-tumorigenic cells. This selective cytotoxicity highlights its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The thiol group in the compound can form covalent bonds with electrophilic centers in enzymes, modulating their activity. This interaction may lead to altered signaling pathways associated with cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death through apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 100 |
| Staphylococcus aureus | 50 |
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), it was found that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 12 | 70 |
| MCF-7 | 15 | 65 |
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to control groups.
- Synergistic Effects : When combined with other chemotherapeutic agents, there was an observed enhancement in anticancer efficacy, suggesting potential for use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
